N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide
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Overview
Description
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole moiety linked to a pyridine ring, which is further substituted with a fluorine atom and a carboxamide group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Intermediate: The synthesis begins with the preparation of the 1H-1,3-benzodiazole intermediate. This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Alkylation: The benzodiazole intermediate is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 2-position.
Coupling with Pyridine Derivative: The alkylated benzodiazole is coupled with a 5-fluoro-4-methylpyridine-2-carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or other suitable nucleophiles.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with reduced carboxamide groups.
Substitution: Substituted pyridine derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom and benzodiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-methylbenzamide
- N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-methylpropanamide
- N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide
Uniqueness
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide is unique due to the specific combination of functional groups, including the benzodiazole moiety, fluorine atom, and carboxamide linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a benzodiazole moiety and a pyridine derivative, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C_{12}H_{10}F_{N}_{3}O, with a molecular weight of approximately 227.22 g/mol. The compound can be represented by the following chemical structure:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀FN₃O |
Molecular Weight | 227.22 g/mol |
IUPAC Name | This compound |
Canonical SMILES | Cc1cn(c(c(c1C(=O)N)F)C)N2c3ccccc3n(c2)C=N |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on benzodiazole derivatives have shown their ability to inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in tumor proliferation and survival. This inhibition leads to reduced cell viability and promotes apoptosis in cancer cell lines .
Antimicrobial Properties
Benzodiazole derivatives are also noted for their antimicrobial activities. The presence of the nitrogen-containing heterocyclic ring enhances their interaction with bacterial enzymes, potentially leading to bactericidal effects. In vitro studies have demonstrated that related compounds can effectively inhibit the growth of various pathogenic bacteria and fungi .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It might interact with various receptors, altering signal transduction pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antitumor Activity in Xenograft Models
A significant study investigated the antitumor efficacy of a series of benzodiazole derivatives in xenograft mouse models. The results indicated that certain derivatives exhibited potent tumor growth inhibition at low doses, with mechanisms involving apoptosis induction and cell cycle arrest observed through histological analysis .
Study 2: Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial properties, N-(benzodiazolyl)methyl derivatives were tested against a panel of bacteria and fungi. The findings revealed that these compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted how modifications on the benzodiazole and pyridine rings influenced biological activity. For example, fluorination at specific positions was found to enhance both antitumor and antimicrobial activities, emphasizing the importance of structural optimization in drug development .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-fluoro-4-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-9-6-13(17-7-10(9)16)15(21)18-8-14-19-11-4-2-3-5-12(11)20-14/h2-7H,8H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYRBKYNJQOOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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